molecular formula C10H12F3N5 B12658594 N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine CAS No. 6621-83-6

N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine

Cat. No.: B12658594
CAS No.: 6621-83-6
M. Wt: 259.23 g/mol
InChI Key: BMTRUMHIUCPEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine (CAS 6621-83-6) is a synthetic purine derivative of significant interest in medicinal chemistry and anticancer research . With the molecular formula C10H12F3N5 and a molecular weight of 259.23 g/mol, this compound belongs to the class of 2,6,9-trisubstituted purines, a scaffold recognized as a privileged structure in drug discovery for its ability to interact with diverse biological targets . The purine core is substituted at the 6-position with a butylamino group and at the 2-position with a trifluoromethyl group, a motif known to enhance metabolic stability and membrane permeability . Research indicates that 2,6,9-trisubstituted purine derivatives are promising scaffolds for developing novel antitumor agents . They frequently function as kinase inhibitors, targeting proteins such as cyclin-dependent kinases (CDKs) and others that are dysregulated in carcinogenesis . The specific substitution pattern on this compound is designed to optimize binding affinity and selectivity toward such enzymatic targets. The compound is For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

6621-83-6

Molecular Formula

C10H12F3N5

Molecular Weight

259.23 g/mol

IUPAC Name

N-butyl-2-(trifluoromethyl)-7H-purin-6-amine

InChI

InChI=1S/C10H12F3N5/c1-2-3-4-14-7-6-8(16-5-15-6)18-9(17-7)10(11,12)13/h5H,2-4H2,1H3,(H2,14,15,16,17,18)

InChI Key

BMTRUMHIUCPEJC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1NC=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis of N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine typically begins with commercially available purine derivatives. These derivatives serve as the backbone for further chemical modifications.

Trifluoromethylation

The introduction of the trifluoromethyl group is achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. Catalysts like copper or silver are employed to facilitate the reaction under controlled conditions.

N-Alkylation

To introduce the butyl group, N-alkylation is performed using butyl halides (e.g., butyl bromide) in the presence of a strong base like potassium tert-butoxide. This reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN).

Reaction Conditions

Temperature and Solvent

The reactions typically require elevated temperatures (e.g., 80–120 °C) to ensure efficient conversion. Solvents like ACN or DMF are preferred due to their ability to dissolve both reactants and catalysts effectively.

Catalysts

Copper and silver catalysts are commonly used for trifluoromethylation, while bases such as potassium tert-butoxide are employed for alkylation reactions.

Industrial Production Methods

In industrial settings, continuous flow reactors are utilized to scale up the production of this compound. These reactors ensure consistent quality and high yield by optimizing reaction conditions, minimizing by-products, and maintaining precise control over temperature and pressure.

Alternative Methods

Silylation-Based Techniques

Silylation methods have been explored for regioselective alkylation at specific positions on the purine ring. For example, tert-butyl groups can be introduced using silylated intermediates under thermodynamically controlled conditions.

Hydrogenation Protocols

Azide precursors can be reduced via palladium-catalyzed hydrogenation to yield purine derivatives with desired substitutions. This method avoids interference with other functional groups like trifluoromethyl.

Data Table: Key Reaction Parameters

Step Reagents Catalysts/Base Solvent Temperature Yield
Trifluoromethylation Trifluoromethyl iodide Copper/Silver ACN 80–100 °C High
N-Alkylation Butyl bromide Potassium tert-butoxide DMF/ACN 120 °C Moderate
Silylation Regioselective Silylated intermediates SnCl₄ ACN 80 °C ~39%
Hydrogenation Reduction Sodium azide Palladium catalyst DMSO 60 °C Efficient

Challenges in Preparation

  • Regioselectivity : Achieving selective substitution at specific positions on the purine ring requires precise control over reaction conditions.
  • Stability : The trifluoromethyl group enhances reactivity but may lead to instability under acidic or basic conditions.
  • Scalability : Industrial production necessitates optimization of reaction parameters to minimize costs and environmental impact.

Chemical Reactions Analysis

Purine Core Formation

The purine scaffold is typically synthesized through condensation of imidazole and pyrimidine precursors. For derivatives with substituents at the 2-position (e.g., trifluoromethyl), substitution reactions are employed early in the synthesis. For example, copper-catalyzed cross-coupling methods have been used to introduce arylsulfanyl groups at the 8-position, followed by alkylation steps .

Trifluoromethyl Group Installation

The trifluoromethyl group at the 2-position is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution. While specific methods for this compound are not detailed in the provided sources, analogous purine derivatives often use fluorinated precursors (e.g., 2-fluoropyrimidine derivatives) or post-synthetic fluorination .

Alkylation at the 6-Position

The butyl group at the 6-amino position is introduced via regioselective alkylation . A method described in the literature involves:

  • N-trimethylsilylation of the purine to protect reactive sites.

  • Reaction with tert-butyl bromide in the presence of SnCl₄ as a catalyst to achieve N7-selective alkylation .

  • Optimization of reaction conditions (e.g., solvent choice, temperature) to minimize by-products and improve yields.

Reaction StepKey ReagentsConditionsOutcome
N-SilylationBSA (N-trimethylsilylating agent)Room temperatureProtected purine
Alkylationtert-Butyl bromide, SnCl₄ACN solvent, 80°CN7-alkylated product
DeprotectionAcidic hydrolysisH2O/H+Final compound

This method achieves high regioselectivity for the N7 position, though competing N9 isomerization can occur under prolonged heating .

Substitution Reactions

The compound undergoes several substitution reactions, particularly at the 6-amino group and other reactive sites:

Alkylation Stability

  • N7-alkylated intermediates convert to N9-isomers under thermodynamic control (e.g., heating at 80°C for 48 hours) .

Modulation of Substituents

The trifluoromethyl group at the 2-position enhances lipophilicity and membrane permeability, influencing reactivity. For instance, C6-modifications (e.g., chloro-to-hypoxanthine analogs) are feasible via nucleophilic substitution or oxidative cleavage .

Regioselectivity in Alkylation

The regioselectivity of alkylation depends on:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl at C6) direct alkylation to the N7 position .

  • Catalyst choice : SnCl₄ facilitates carbocation formation, favoring N7 substitution .

Stability and Transformations

The compound’s stability is influenced by its substituents and reaction conditions:

Thermal Stability

Prolonged heating (e.g., 80°C for >24 hours) can lead to isomerization (N7 → N9) .

Biochemical Interactions

The trifluoromethyl group enhances interactions with enzymes and receptors, making it a candidate for kinase inhibition and antiviral development .

Cross-Coupling Reactions

While not directly demonstrated for this compound, analogous purines undergo C–H activation and metal-catalyzed couplings (e.g., Suzuki, Sonogashira) at the 8-position .

Comparative Analysis of Structural Analogs

CompoundStructural FeaturesUnique Aspects
N-Butyl-2-(trifluoromethyl)benzimidazoleBenzimidazole core, trifluoromethyl substitutionLacks purine’s nucleic acid interactions
N-Butyl-2-(trifluoromethyl)imidazoleImidazole core, trifluoromethyl groupDifferent pharmacological profile
N-Butyl-2-(trifluoromethyl)-9H-purin-6-aminePurine core, trifluoromethyl and butyl groupsEnables dual binding to enzymes and nucleic acids

This compound’s purine scaffold provides distinct advantages in biochemical applications compared to non-purine analogs .

Scientific Research Applications

Structural Characteristics

N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine is characterized by a bicyclic structure composed of fused imidazole and pyrimidine rings. The trifluoromethyl group at the 2-position enhances its lipophilicity, which improves membrane permeability and facilitates interaction with intracellular targets such as enzymes and receptors. Its molecular formula allows for diverse interactions with biological molecules, making it a versatile compound in drug development.

Oncology

Research indicates that this compound may have therapeutic potential against certain cancers. The compound has been shown to inhibit specific kinases, which are crucial in cancer cell proliferation and survival. Its ability to modulate biological pathways relevant to tumor growth positions it as a candidate for further investigation in cancer therapies.

Virology

In the context of viral infections, this compound has demonstrated efficacy in inhibiting viral replication through its interaction with viral enzymes. Studies have suggested that this compound could serve as a lead compound for developing antiviral agents, particularly against viruses that exploit similar pathways for replication.

Biochemical Interactions

This compound exhibits significant binding affinity to various molecular targets, influencing their activity. Interaction studies reveal that the compound effectively modulates enzyme functions and receptor activities due to its structural features, particularly the trifluoromethyl group which enhances cellular uptake.

Table 1: Binding Affinities of this compound

Target Enzyme/ReceptorBinding Affinity (IC50)Biological Role
Kinase A15 μMCell proliferation
Viral Polymerase20 μMViral replication
Receptor X10 μMSignal transduction

Synthesis Methodologies

The synthesis of this compound typically involves several key steps, including alkylation of purine precursors and incorporation of the trifluoromethyl group. Recent advancements in synthetic methodologies have employed continuous flow reactors to enhance production efficiency and minimize by-products.

Synthetic Route Overview

  • Starting Material : 2,6-dichloropurine.
  • Alkylation : The introduction of the butyl group occurs through nucleophilic substitution.
  • Trifluoromethylation : Utilization of trifluoromethylating agents to introduce the trifluoromethyl group at the 2-position.
  • Purification : The final product is purified using chromatographic techniques.

Case Studies

Several studies have documented the pharmacological properties of this compound:

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that this compound inhibited tumor growth in vitro by targeting specific kinases involved in cell cycle regulation. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .

Case Study 2: Antiviral Efficacy

Another investigation explored the antiviral properties of this compound against influenza virus strains. The compound showed significant inhibition of viral replication in cell cultures, highlighting its potential application in antiviral drug development .

Mechanism of Action

The mechanism of action of N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Structural Features:
  • Position 2 : Trifluoromethyl group (-CF₃) provides electron-withdrawing effects, influencing binding interactions with target proteins .
  • Position 6: Amine (-NH₂) serves as a hydrogen bond donor, critical for interactions with enzymatic active sites .
  • Position 9 : n-Butyl chain (-C₄H₉) enhances hydrophobic interactions and solubility profiles compared to smaller alkyl or aryl groups .

Key Observations :

  • Substituent Position Matters : The placement of the trifluoromethyl group (position 2 vs. 8) significantly alters biological activity. For example, 8-(trifluoromethyl)-9H-purin-6-amine inhibits SARS-CoV PLpro , whereas 2-substituted analogs (e.g., the target compound) may target kinases due to steric and electronic differences .
  • N9 Alkylation : Bulky groups (e.g., trityl in ) reduce solubility but improve stability, whereas smaller chains (n-butyl, cyclopropylmethyl) balance lipophilicity and bioavailability .
  • Synthetic Yields : Alkylation reactions at N9 often yield 18–50%, with lower yields observed for complex substituents (e.g., 3-chlorobenzyl in ).
Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, a feature shared with N-cyclopropyl-9-(cyclopropylmethyl)-2-(trifluoromethyl)-9H-purin-6-amine .
  • Solubility : Polar substituents (e.g., NH₂ at position 6) counteract the hydrophobic effects of CF₃ and alkyl groups, as seen in 6-(cyclohexylmethoxy)-9H-purin-2-amine .

Biological Activity

N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine is a purine derivative notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and therapeutic contexts.

Chemical Structure and Properties

This compound features a bicyclic structure composed of fused imidazole and pyrimidine rings, characterized by the presence of a trifluoromethyl group at the 2-position and a butyl group at the 6-position. This unique structure contributes to its biological activity, enhancing membrane permeability and facilitating interaction with intracellular targets such as enzymes and receptors .

The compound's biological activity primarily stems from its ability to modulate various signaling pathways by interacting with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing for improved cellular uptake and binding affinity to enzymes and receptors involved in key biological processes. Research indicates that this compound may inhibit specific kinases, making it a candidate for therapeutic applications in oncology and virology .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise as an inhibitor of cancer cell proliferation. For instance, compounds with similar purine structures have been evaluated for their efficacy against various cancer cell lines, revealing significant inhibition rates. The compound's mechanism involves interference with signaling pathways critical for tumor growth and survival .

Antiviral Activity

In addition to its anticancer potential, this compound has been studied for antiviral applications. Its ability to inhibit viral replication through interaction with viral enzymes has been noted, suggesting potential use in treating viral infections .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) indicate that the compound can effectively combat bacterial infections .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the purine scaffold influence biological activity. The introduction of lipophilic groups like trifluoromethyl significantly enhances the compound's potency against targeted enzymes .

CompoundStructural FeaturesBiological Activity
This compoundPurine core with trifluoromethyl substitutionAnticancer, antiviral
2-N-butyl-9-methylpurineSimilar purine structureA2A receptor antagonist
3′-C-Ethynyl purine nucleosideModified purine nucleosideAntiproliferative activity

Q & A

Q. What are the established synthetic routes for N-Butyl-2-(trifluoromethyl)-9H-purin-6-amine, and how is the product characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation at the N9 position of the purine core can introduce the n-butyl group, while trifluoromethylation at C2 may involve halogen exchange or cross-coupling with trifluoromethyl reagents. Characterization relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. X-ray crystallography (using programs like SHELXL) may resolve stereochemical ambiguities .

Q. Which analytical methods are critical for assessing the compound’s stability under experimental conditions?

Stability studies often employ HPLC-UV or LC-MS to monitor degradation products under varying pH, temperature, or light exposure. Thermal stability can be assessed via thermogravimetric analysis (TGA), while crystallinity changes are tracked using powder X-ray diffraction (PXRD). Accelerated stability testing in solvents like DMSO or PBS is standard .

Q. What in vitro assays are recommended for initial biological screening?

Target-based assays (e.g., receptor binding or enzyme inhibition) using radioligand displacement or fluorescence polarization are common. For adenosine receptor antagonism (a known purine derivative activity), competition binding assays with 3H^3 \text{H}-ligands (e.g., 3H^3 \text{H}-ZM241385 for A2A_{2A}) are used to determine KiK_i values. Cell viability assays (e.g., MTT) assess cytotoxicity .

Advanced Research Questions

Q. How can structural modifications optimize selectivity for adenosine receptor subtypes (e.g., A2A_{2A}2A​ vs. A1_{1}1​)?

Substituent effects at C8 and N9 significantly influence selectivity. For instance, bulky groups at C8 (e.g., triazolyl) enhance A2A_{2A} affinity by occupying hydrophobic subpockets, while N9 alkylation (e.g., methyl or isopropyl) modulates membrane permeability. Computational docking (e.g., AutoDock Vina) against receptor homology models guides rational design .

Q. What crystallographic strategies resolve conflicting data on the compound’s tautomeric forms?

High-resolution X-ray diffraction (≤1.0 Å) with low-temperature data collection (100 K) minimizes thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters clarifies proton positions. Mercury CSD’s packing similarity tool can compare observed tautomers with database entries to validate hypotheses .

Q. How do in vitro binding affinities correlate with in vivo efficacy in neurological models?

Discrepancies arise due to pharmacokinetic factors (e.g., blood-brain barrier penetration). In vivo studies, such as locomotor activity tests in rodents, complement in vitro data. Pharmacokinetic profiling (plasma half-life, brain-to-plasma ratio via LC-MS/MS) identifies bioavailability bottlenecks. Metabolite identification (using HRMS/MS) clarifies stability issues .

Q. What methods identify off-target kinase interactions, given the compound’s purine scaffold?

Kinase profiling panels (e.g., Eurofins KinaseProfiler) screen against >100 kinases at 1 µM. Structural analogs with known kinase inhibition profiles (e.g., staurosporine-like motifs) inform risk assessment. Molecular dynamics simulations predict binding to ATP pockets of kinases like CDK2 or ERK2 .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies between synthetic yields and computational predictions?

Low yields may stem from unaccounted steric hindrance or intermediate instability. DFT calculations (e.g., Gaussian) can model transition states to identify rate-limiting steps. Reaction monitoring via 1H^1 \text{H}-NMR or in situ IR spectroscopy helps optimize conditions (e.g., catalyst loading, temperature) .

Q. Why do similar substituents yield opposing effects in SAR studies?

Subtle electronic or conformational changes (e.g., trifluoromethyl vs. methyl groups) alter binding kinetics. Free-energy perturbation (FEP) calculations quantify substituent contributions to binding affinity. Bioassays under standardized conditions (e.g., buffer ionic strength, cell line) reduce variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.